molecular formula C9H7ClN2OS B1298289 N-1,3-benzothiazol-2-yl-2-chloroacetamide CAS No. 3028-02-2

N-1,3-benzothiazol-2-yl-2-chloroacetamide

Cat. No. B1298289
CAS RN: 3028-02-2
M. Wt: 226.68 g/mol
InChI Key: CMUZFXFDVGLPGO-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-chloroacetamide is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The benzothiazole moiety is a common structural component in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticonvulsant properties .

Synthesis Analysis

The synthesis of this compound typically involves a condensation reaction between 2-aminobenzothiazole and chloroacetyl chloride in the presence of a suitable base. This reaction forms the desired acetamide derivative, which can be further reacted with various nucleophiles to create a diverse array of benzothiazolyl-amide derivatives . The synthesis process is often followed by purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using various spectroscopic methods. Single-crystal X-ray data have confirmed the structures of reaction products, revealing the presence of the benzothiazole ring and the acetamide moiety . Additionally, the photophysical properties of related N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, showing that hydrogen bonding plays a significant role in the molecular assembly of these compounds .

Chemical Reactions Analysis

This compound acts as a versatile building block for further chemical transformations. It can undergo reactions with different reagents, such as neodymium(III) and thallium(III) to form metal complexes, or with hydrazine hydrate and substituted piperazines to create a variety of biologically active molecules . These reactions expand the utility of the compound in the synthesis of novel therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents on the benzothiazole ring. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its biological activity. The antimicrobial and anti-inflammatory activities of these compounds have been evaluated, with some showing promising results against various bacterial and fungal strains . Additionally, molecular docking studies have been performed to predict the interaction of these compounds with biological targets, providing insights into their potential mechanisms of action .

Scientific Research Applications

Pharmacological Applications

  • PI3K/mTOR Inhibition : N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a derivative of N-1,3-benzothiazol-2-yl-2-chloroacetamide, is a potent inhibitor of PI3Kα and mTOR, showing efficacy both in vitro and in vivo (Stec et al., 2011).

  • Anticancer Activities : Several derivatives of this compound have been investigated for their anticancer properties. For instance, N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives have demonstrated notable anticancer activity (Tay et al., 2012).

  • Antimicrobial and Antibacterial Activity : Benzothiazolyl-amide derivatives, including those derived from this compound, have been synthesized and assessed for antimicrobial activities against various bacteria and fungi (Özdemir et al., 2011).

  • Analgesic Properties : Some acetamide derivatives of this compound have shown potential analgesic activities, being effective against thermal, mechanical, and chemical nociceptive stimuli (Kaplancıklı et al., 2012).

  • Antitumor Activities : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, have been synthesized and screened for their antitumor activity, with some compounds showing significant anticancer potential (Yurttaş et al., 2015).

Chemical Synthesis and Applications

  • Synthetic Applications : this compound serves as a building block in the synthesis of various heterocyclic compounds, such as thiazolo[3,2-a]pyrimidinones, showcasing its role in diverse chemical syntheses (Janardhan et al., 2014).

  • Synthesis of Novel Compounds : This chemical has been used in the synthesis of new derivatives like N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, indicating its utility in creating novel molecules with potential pharmacological activities (Horishny et al., 2020).

  • Formation of Heterocyclic Compounds : It is also employed in the formation of a range of heterocyclic compounds, including substituted imidazole, triazin, and thiazolidine, demonstrating its versatility in chemical reactions (Mahmood & Ahmad, 2020).

Safety and Hazards

The safety information for “N-1,3-benzothiazol-2-yl-2-chloroacetamide” indicates that it may cause respiratory irritation (H335), be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye damage (H318) .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUZFXFDVGLPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358849
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3028-02-2
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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